Preskimmianine Exhibits Superior NO Inhibition Potency Compared to Co-Occurring Quinoline Alkaloids
Preskimmianine demonstrates potent inhibition of lipopolysaccharide (LPS)-stimulated nitric oxide (NO) production in BV-2 microglial cells with an IC50 value below 5.0 µM [1]. In the same study, the majority of other isolated quinoline alkaloids exhibited significantly weaker inhibition, with IC50 values ranging from 7.8 to 28.4 µM [1]. This places preskimmianine in the top tier of potent anti-inflammatory compounds identified in this screening.
| Evidence Dimension | Inhibitory effect on LPS-induced NO production |
|---|---|
| Target Compound Data | IC50 < 5.0 µM |
| Comparator Or Baseline | Nine other isolated quinoline alkaloids from the same study |
| Quantified Difference | At least 1.56-fold to 5.68-fold more potent than the comparator range |
| Conditions | LPS-stimulated BV-2 mouse microglial cell line; NO production measured as a marker of inflammation. |
Why This Matters
Procurement of preskimmianine ensures access to one of the most potent anti-inflammatory alkaloids from this natural source, validated by a direct head-to-head comparison.
- [1] Gao, P., Wang, L., Zhao, L., Zhang, Q., Zeng, K., Zhao, M., ... & Tu, P. (2020). Anti-inflammatory quinoline alkaloids from the root bark of Dictamnus dasycarpus. Phytochemistry, 172, 112260. View Source
